3-Iododizocilpine

Description

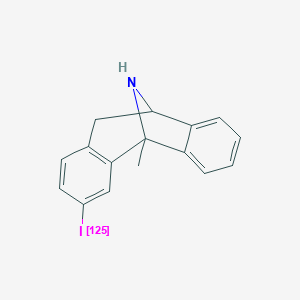

Structure

3D Structure

Properties

CAS No. |

119508-63-3 |

|---|---|

Molecular Formula |

C16H14IN |

Molecular Weight |

345.19 g/mol |

IUPAC Name |

4-(125I)iodanyl-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene |

InChI |

InChI=1S/C16H14IN/c1-16-13-5-3-2-4-12(13)15(18-16)8-10-6-7-11(17)9-14(10)16/h2-7,9,15,18H,8H2,1H3/i17-2 |

InChI Key |

RRYINJUHCRONBF-QZIRHQCUSA-N |

SMILES |

CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)I |

Isomeric SMILES |

CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)[125I] |

Canonical SMILES |

CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)I |

Synonyms |

3-iodo-MK-801 3-iododizocilpine 3-iododizocilpine maleate (1:1), (5S-cis)-isomer, 125I-labeled 3-iododizocilpine, (5R-cis)-isomer, 123I-labeled 3-iododizocilpine, (5S)-isomer, 123I-labeled 3-iododizocilpine, (5S)-isomer, 125I-labeled 3-iododizocilpine, (5S-cis)-isomer, 125I-labeled |

Origin of Product |

United States |

Synthesis and Radiosynthesis for Research Applications

Synthetic Methodologies for 3-Iododizocilpine

The creation of this compound for use as a research chemical or as a precursor for radiosynthesis involves specific chemical strategies that begin with more common starting materials.

The most direct precursor for the synthesis of this compound is dizocilpine (B47880) (also known as MK-801) itself. The primary reaction pathway involves the direct electrophilic iodination of the dizocilpine molecule. umich.edunih.gov This process typically yields a monoiodinated product. The position of iodination on the aromatic ring is crucial for its subsequent use, particularly as a precursor for radiolabeling.

The synthesis of the dizocilpine backbone itself originates from more fundamental precursors. A described synthetic route towards dizocilpine begins with dibenzosuberenone, which undergoes a multi-step process to form the characteristic dibenzo[a,d]cyclohepten-5,10-imine structure. researchgate.net

Alternative strategies for iodination on aromatic rings, which could be applied in this context, include one-pot tandem procedures that generate aryl iodides from precursor aryl amines through the formation of stable diazonium salts. researchgate.net Another method involves a cyclization/iodination sequence using reagents like sodium iodide (NaI) and paraformaldehyde. pnas.org

| Product | Precursor | Key Reagents/Reaction Type | Reference |

|---|---|---|---|

| This compound | Dizocilpine (MK-801) | Direct Electrophilic Iodination | umich.edunih.gov |

| Dizocilpine (MK-801) | Dibenzosuberenone | Multi-step synthesis | researchgate.net |

| (+)-3-[11C]Cyanodizocilpine | (+)-3-Iododizocilpine | Pd(0)-mediated cyanation with H[11C]N | researchgate.net |

| (±)1-[125I]Iodo-MK-801 | (±)1-Iodo-MK-801 | Solid-phase radioiodide exchange | umich.edu |

Stereochemistry is a paramount consideration in the synthesis of dizocilpine derivatives, as the biological activity is highly dependent on the specific enantiomer. The (+) enantiomer of dizocilpine is recognized as the more potent antagonist of the NMDA receptor. selleckchem.com Consequently, research applications almost exclusively require the enantiomerically pure (+)-3-Iododizocilpine.

To achieve this, synthetic strategies rely on principles of stereoselective synthesis. thieme.comethz.ch The most common approach is a "chiral pool" synthesis, where the synthesis begins with an enantiomerically pure starting material. ethz.ch For dizocilpine analogues, this can involve using precursors such as the enantiomers of proline to establish the correct stereocenter early in the synthetic sequence. pnas.org

When synthesizing (+)-3-Iododizocilpine, it is crucial to start with (+)-dizocilpine. The iodination reaction itself does not typically affect the existing stereocenter, thus the stereochemistry of the precursor directly determines the stereochemistry of the final product in a stereospecific manner. ethz.ch

Precursor Chemistry and Optimized Reaction Pathways

Radiochemical Synthesis of Labeled this compound

The utility of this compound is most prominent in its role as a precursor for producing radiolabeled molecules used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, as well as in vitro autoradiography.

[¹²⁵I]iododizocilpine and [¹²³I]iododizocilpine: The synthesis of radioiodinated dizocilpine has been established for use as a SPECT imaging agent. nih.govnih.gov Synthetic methods have been developed to prepare high specific activity (+)-3-[¹²³I]Iodo-MK-801 in high radiochemical yield. nih.gov The radiosynthesis of (±)1-[¹²⁵I]iodo-MK-801 was achieved using a solid-phase radioiodide exchange method, where the non-radioactive iodine atom is swapped for a radioactive isotope. umich.edu This method allows for the efficient production of the radioligand from the pre-synthesized iodinated standard.

[¹¹C]cyanodizocilpine: this compound serves as the direct precursor for the synthesis of (+)-3-[¹¹C]cyano-dizocilpine, a potential PET tracer. The synthesis is accomplished through a palladium(0)-promoted cross-coupling reaction. Specifically, (+)-3-Iododizocilpine is reacted with hydrogen [¹¹C]cyanide (H[¹¹C]N) in the presence of a catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. researchgate.net This reaction effectively replaces the iodine atom with a carbon-11 (B1219553) labeled cyanide group.

Ensuring the purity of the final radiolabeled compound is essential for accurate and reliable research findings. Following radiosynthesis, rigorous purification and quality control steps are implemented.

For some applications, a simple and rapid purification using a silica (B1680970) Sep-Pak cartridge is sufficient to remove unreacted radioiodide and other inorganic radioactive impurities. umich.edu However, the standard and more robust method for both purification and quality control is High-Performance Liquid Chromatography (HPLC), specifically radio-HPLC systems. cnrs.fritm-radiopharma.comsemanticscholar.org

A typical purification protocol involves using a semi-preparative reversed-phase HPLC column to separate the desired radioligand from the precursor and any radiolabeled or non-radiolabeled byproducts. cnrs.fr

Quality control is then performed on an analytical radio-HPLC system equipped with both a UV detector and a radioactivity detector. cnrs.frsemanticscholar.org This dual-detector setup allows for the determination of both chemical and radiochemical purity. The identity of the final product is confirmed by comparing its retention time to that of a co-injected, non-radioactive, authenticated standard of the compound. cnrs.fr Radiochemical purity of greater than 98% or 99% is often required for in vivo imaging studies. researchgate.net

Compound Reference Table

| Compound Name | PubChem CID |

|---|---|

| This compound | 195311 |

| Dizocilpine (MK-801) | 3119 |

| Dizocilpine maleate | 133591 |

| Dibenzosuberenone | 9167 |

| Hydrogen cyanide | 768 |

| Tetrakis(triphenylphosphine)palladium(0) | 9370 |

| Sodium iodide | 5238 |

| Paraformaldehyde | 75841 |

| [11C]Cyanodizocilpine | Not available |

| [125I]Iododizocilpine | Not available |

Molecular and Receptor Level Interactions of 3 Iododizocilpine

N-Methyl-D-Aspartate Receptor Subtype Specificity and Binding Site Characteristics

The NMDA receptor, a crucial component of excitatory neurotransmission in the brain, exists in various subtypes with distinct pharmacological properties. plos.orgaccscience.com The specific interactions of 3-Iododizocilpine are primarily centered on a well-defined site within the receptor's ion channel.

Interaction with the Phencyclidine (PCP) Binding Site within the NMDA Receptor Ion Channel

This compound binds to the phencyclidine (PCP) binding site, also known as PCP site 1, which is located inside the ion channel of the NMDA receptor. nih.govwikipedia.org This binding is non-competitive, meaning it does not directly compete with the binding of the primary agonist, glutamate (B1630785). The binding of [¹²⁵I]Iododizocilpine can be displaced by other compounds that also target this site. The order of potency for displacement is dizocilpine (B47880) > thienylphencyclidine > phencyclidine > ketamine. nih.gov This interaction effectively blocks the flow of ions through the channel, thereby inhibiting receptor function. springernature.com

Allosteric Modulation of this compound Binding within the NMDA Receptor Complex

The binding of this compound is not static but is subject to allosteric modulation, where the binding of a ligand to one site on the receptor influences the binding of another ligand at a different site. annualreviews.orglibretexts.org This modulation can either enhance or reduce the affinity of this compound for its binding site.

The binding of this compound is significantly enhanced by the presence of the endogenous agonist glutamate and the co-agonist glycine (B1666218). nih.govannualreviews.org For the NMDA receptor to become activated and its ion channel to open, both glutamate and a co-agonist (like glycine or D-serine) must bind to their respective sites on the receptor. mdpi.comnih.govnih.gov This channel opening is a prerequisite for this compound to access its binding site within the channel. The enhancement of this compound binding by glutamate and glycine can be reversed by their respective antagonists, such as CGS-19755 for the glutamate site and 7-chlorokynurenate for the glycine site. nih.gov This demonstrates the allosteric coupling between the agonist/co-agonist binding sites and the PCP binding site. nih.gov

Monovalent cations, including sodium (Na⁺) and potassium (K⁺), have been shown to enhance the binding of [¹²⁵I]Iododizocilpine to the NMDA receptor. nih.gov These cations are thought to exert their effects by interacting with the polyamine site on the receptor complex. nih.gov

Divalent cations also play a significant role in modulating this compound binding. nih.gov Ions such as magnesium (Mg²⁺), calcium (Ca²⁺), barium (Ba²⁺), manganese (Mn²⁺), and strontium (Sr²⁺) enhance the binding of [¹²⁵I]Iododizocilpine. nih.gov This enhancement is mediated through an action at the polyamine site. nih.gov Interestingly, the inhibitory effects often seen at high concentrations of divalent cations with other ligands like [³H]dizocilpine are markedly reduced with [¹²⁵I]Iododizocilpine. nih.gov Studies have suggested that physiological concentrations of Mg²⁺ may occupy the polyamine site, influencing receptor function. nih.gov

The polyamine site on the NMDA receptor is a key allosteric regulatory site. annualreviews.org Endogenous polyamines like spermidine (B129725) enhance the binding of [¹²⁵I]Iododizocilpine. nih.gov This potentiation by spermidine can be reversed by the polyamine antagonist arcaine (B1209109). nih.gov The interaction between polyamines and the NMDA receptor is complex, with evidence suggesting that cations can exert their modulatory effects via this polyamine site. nih.gov Analysis of the interaction between spermidine, Mg²⁺, and Sr²⁺ in the presence of arcaine has provided insights into their relative affinities for the polyamine site. nih.gov

Table 1: Displacement of [¹²⁵I]Iododizocilpine Binding by Various Compounds This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Order of Potency |

|---|---|

| Dizocilpine | 1 |

| Thienylphencyclidine | 2 |

| Phencyclidine | 3 |

| Ketamine | 4 |

Data sourced from reference nih.gov

Table 2: Modulators of [¹²⁵I]Iododizocilpine Binding This table is interactive. You can sort the data by clicking on the column headers.

| Modulator Type | Examples | Effect on Binding | Reversible By |

|---|---|---|---|

| Endogenous Agonist | Glutamate | Enhancement | CGS-19755 |

| Endogenous Co-agonist | Glycine | Enhancement | 7-Chlorokynurenate |

| Monovalent Cations | Na⁺, K⁺ | Enhancement | - |

| Divalent Cations | Mg²⁺, Ca²⁺, Ba²⁺, Mn²⁺, Sr²⁺ | Enhancement | - |

| Polyamines | Spermidine | Enhancement | Arcaine |

Data sourced from reference nih.gov

Effects of Divalent Cations (e.g., Mg2+, Ca2+, Ba2+, Mn2+, Sr2+)

Conformational Dynamics of Receptor-Ligand Complexes

The interaction between dizocilpine analogues, including this compound, and the N-methyl-D-aspartate (NMDA) receptor is a dynamic process governed by the conformational state of the receptor. Dizocilpine and its derivatives are classified as uncompetitive, open-channel blockers, meaning their binding is contingent upon the receptor's activation and the subsequent opening of its ion channel. ebi.ac.ukwikipedia.org This use-dependent and voltage-dependent binding mechanism is a critical aspect of their interaction dynamics. ebi.ac.ukwikipedia.org

The binding of dizocilpine occurs deep within the ion channel's vestibule, at a site often referred to as the phencyclidine (PCP) binding site. ebi.ac.ukwikipedia.org Molecular dynamics simulations and crystallographic studies have revealed that upon entering the open channel, ligands like dizocilpine lodge themselves between the M3-helix-bundle crossing and the M2-pore loops, physically obstructing the flow of ions. nih.govnih.gov This binding event is not static; it actively promotes a conformational change, leading to the closure of the ion channel gate, which stabilizes the blocked state. nih.govnih.gov

The conformational dynamics of the receptor-ligand complex are influenced by several factors. The gating process, which is the transition between open and closed states, is initiated by the binding of glutamate and a co-agonist like glycine to the extracellular ligand-binding domains (LBD). jneurosci.orgnih.gov This initial binding event triggers a series of conformational changes that propagate from the LBDs via linker peptides to the transmembrane domain, ultimately opening the channel pore and allowing blockers like this compound to access their binding site. jneurosci.org

Computational studies investigating the binding of dizocilpine analogues highlight the importance of specific interactions within the channel. A crucial interaction involves the formation of a hydrogen bond between the amine group of the ligand and key asparagine residues within the pore loops of the GluN1 and GluN2 subunits (N614 and N612, respectively). nih.govnih.gov The stability of this interaction, along with strong hydrophobic interactions between the ligand and a hydrophobic pocket in the channel, dictates the residence time of the blocker in the pore. nih.gov While specific molecular dynamics simulations for this compound are not extensively detailed in the reviewed literature, preliminary simulations on other analogues like MK-801 formamide (B127407) and sulfonamide suggest they exhibit similar stable interactions within the receptor. digitellinc.com The presence of the iodine atom in this compound likely modulates these interactions, potentially affecting the kinetics of binding and unbinding from the channel.

Furthermore, the binding of different ligands to the phencyclidine site can induce distinct conformational changes within the ion channel, suggesting a high degree of plasticity in the receptor-ligand complex. nih.gov This highlights that the "blocked" state is not a single, rigid conformation but rather a dynamic state influenced by the specific chemical properties of the bound ligand.

Structure-Activity Relationships of Dizocilpine Analogues at the NMDA Receptor

The biological activity of dizocilpine analogues at the NMDA receptor is profoundly influenced by their three-dimensional structure. Structure-activity relationship (SAR) studies have elucidated key molecular features that govern their binding affinity and inhibitory potency. The core structure, a dibenzo[a,d]cycloalkenimine scaffold, is fundamental to this activity. biorxiv.orgnih.gov

One of the most significant SAR findings is the stereoselectivity of the NMDA receptor. For dizocilpine and its analogues, the (+)-enantiomer, specifically the (+)-5S,10R configuration, consistently demonstrates significantly higher biological activity compared to the (-)-enantiomer. nih.gov

Modifications to the dibenzocycloheptenimine structure have been extensively explored to understand and optimize receptor interaction. Key areas of modification include the imine nitrogen, the C5 position, and the aromatic rings.

Substitution on the Aromatic Rings: Substitution at the 3-position of the dibenzo[a,d]cyclohepten-5,10-imine structure, the position occupied by the iodine atom in this compound, has been shown to be a critical determinant of activity. The introduction of electronegative atoms at this position generally leads to an increase in in vitro binding affinity. nih.gov This suggests that the electronic properties of this region of the molecule are important for its interaction with the receptor channel.

Modifications at the C5 Position: The substituent at the C5 position also plays a role in receptor affinity. Dizocilpine itself is 5-methyl-substituted. Studies on C5-substituted analogues of desmethyl-MK-801 have provided further insights into the spatial requirements of the binding site. acs.org

The Dibenzosuberane (B130601) Scaffold: The seven-membered ring of the dibenzosuberane scaffold is a crucial feature. Replacing this with other cyclic structures or creating open-chain analogues significantly alters the compound's properties. biorxiv.org For instance, flexible, open-chain analogues of MK-801 have been synthesized. nih.gov While some of these, like certain dibenzylamino (DBA) derivatives, retain anti-NMDA activity, their interaction kinetics are different. It is suggested that the rigid structure of MK-801 contributes to a strong, almost irreversible hydrophobic interaction within the channel, whereas more flexible derivatives form less stable adducts. nih.gov This modification can lead to a reduction in the potent psychomimetic side effects associated with high-affinity, slowly dissociating blockers like dizocilpine. biorxiv.orgbiorxiv.org

A recent study on novel dibenzosuberane derivatives aimed to reduce the high affinity and slow clearance of MK-801. biorxiv.org The findings from this research provide a clear example of structure-activity relationships.

Inhibitory Effects of Novel Dibenzosuberane Derivatives on NMDA Receptor Subtypes

| Compound | Substituent | Relative Inhibition at 3 µM (%) - hGluN1/hGluN2A | Relative Inhibition at 3 µM (%) - hGluN1/hGluN2B |

|---|---|---|---|

| 3e | Butylamine | 83.4 ± 1.5 | 87.2 ± 0.6 |

| 3f | Iso-butylamine | 76.8 ± 2.6 | 77.1 ± 2.2 |

| 3g | Cyclohexylamine (B46788) | 84.1 ± 1.2 | 84.8 ± 1.5 |

| 3l | N-methylpiperazine | 52.3 ± 2.5 | 47.7 ± 1.8 |

| 6e | Butylamine | 91.1 ± 0.9 | 92.5 ± 0.7 |

| 6f | Iso-butylamine | 90.7 ± 0.7 | 91.8 ± 0.9 |

| 6g | Cyclohexylamine | 92.3 ± 0.6 | 93.1 ± 0.5 |

Data sourced from a 2024 study on novel dibenzosuberane derivatives. biorxiv.org

The data indicates that substituents like butylamine, iso-butylamine, and cyclohexylamine (compounds with 'e', 'f', and 'g' designations) result in pronounced inhibitory effects on both GluN2A and GluN2B-containing NMDA receptors. biorxiv.org Further electrophysiological analysis revealed that these compounds act as voltage-dependent inhibitors, with their potency being significantly higher at negative membrane potentials. biorxiv.org For example, compound 6f exhibited IC₅₀ values in the range of ~0.2 to ~0.4 µM at negative potentials, whereas compound 3l showed more moderate inhibition with IC₅₀ values of ~4 µM. biorxiv.org This demonstrates how subtle changes in the substituent can fine-tune the inhibitory potency of these dizocilpine analogues.

Ligand Binding and Radioligand Assay Methodologies Utilizing 3 Iododizocilpine

In Vitro Radioligand Binding Assays.nih.govnih.gov

In vitro radioligand binding assays are fundamental techniques used to characterize receptor-ligand interactions. nih.gov These assays, typically performed with tissue homogenates, cultured cells, or purified membranes, allow for the quantification of receptor density and affinity. nih.gov 3-Iododizocilpine, particularly its radioactively labeled form, is an invaluable probe for these studies. nih.gov

Saturation Binding Studies for Determination of Receptor Density (Bmax) and Binding Affinity (Kd).uah.esgraphpad.com

Saturation binding experiments are designed to determine the total number of specific binding sites (Bmax) and the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor. uah.esgraphpad.com In these assays, a fixed amount of biological material (e.g., membrane preparation) is incubated with increasing concentrations of a radioligand, such as [¹²⁵I]this compound, until equilibrium is reached. uah.es

The total binding is measured at each concentration, and non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is then calculated by subtracting the non-specific binding from the total binding. umich.edu The resulting data are plotted with specific binding on the y-axis and the concentration of the radioligand on the x-axis, generating a hyperbolic curve. umich.edu

The key parameters derived from this analysis are:

Bmax (Maximum Binding Capacity): Represents the total concentration of receptors in the sample, typically expressed in units like fmol/mg of protein. umich.eduturkupetcentre.net

Kd (Equilibrium Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. umich.eduturkupetcentre.net

These parameters can be determined by fitting the specific binding data to a one-site binding model using non-linear regression analysis. graphpad.com

Table 1: Key Parameters in Saturation Binding Analysis

| Parameter | Description | Units |

|---|---|---|

| Bmax | Maximum number of binding sites | fmol/mg protein or pmol/mg protein |

| Kd | Equilibrium dissociation constant; a measure of affinity | nM or pM |

| [L] | Concentration of the radioligand | nM |

| Specific Binding | Total binding minus non-specific binding | cpm, fmol/mg protein |

Competition Binding Assays for Ligand Displacement and Inhibitory Potency (IC50/Ki).sci-hub.seresearchgate.net

Competition binding assays are employed to determine the affinity of an unlabeled ligand for a receptor by measuring its ability to compete with a radioligand for binding to that receptor. sci-hub.se In these experiments, a fixed concentration of the radioligand (e.g., [¹²⁵I]this compound) and the biological preparation are incubated with increasing concentrations of the unlabeled "competitor" compound. sci-hub.se

As the concentration of the unlabeled ligand increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity. The data are plotted as the percentage of specific binding versus the log concentration of the competitor, resulting in a sigmoidal curve. sci-hub.se

From this curve, the following parameters are determined:

IC50 (Inhibitory Concentration 50%): The concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand. sci-hub.se

Ki (Inhibition Constant): The equilibrium dissociation constant of the unlabeled ligand. It is a measure of the ligand's affinity for the receptor and is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant. researchgate.net

A study investigating the binding of [¹²⁵I]iododizocilpine to NMDA receptors in rat brain membranes found that it was displaced by several compounds in the following order of potency: dizocilpine (B47880) > thienylphencyclidine > phencyclidine > ketamine. nih.gov

Table 2: Parameters in Competition Binding Analysis

| Parameter | Description |

|---|---|

| IC50 | Concentration of competitor that inhibits 50% of specific radioligand binding. |

| Ki | Inhibition constant; affinity of the competitor for the receptor. |

| [L] | Concentration of the radioligand used in the assay. |

| Kd | Equilibrium dissociation constant of the radioligand. |

Kinetic Binding Studies for Association and Dissociation Rates.nih.govexcelleratebio.com

Kinetic binding studies measure the rates at which a ligand binds to (association rate, kon) and dissociates from (dissociation rate, koff) a receptor. nih.gov These parameters provide a more dynamic understanding of the ligand-receptor interaction compared to equilibrium studies. excelleratebio.com

Association Rate (kon): Determined by measuring the specific binding of a radioligand at various time points after its addition to the receptor preparation. The rate of binding is dependent on the concentration of the radioligand. nih.gov

Dissociation Rate (koff): Measured by first allowing the radioligand to bind to the receptor until equilibrium is reached. Then, an excess of an unlabeled ligand is added to prevent re-binding of the radioligand, and the decrease in specific binding is measured over time. nih.gov

The equilibrium dissociation constant (Kd) can also be calculated from the kinetic rate constants using the formula: Kd = koff / kon. excelleratebio.com Studies have shown that compounds with slow dissociation rates can have a prolonged duration of action in vivo. nih.gov

Table 3: Parameters in Kinetic Binding Studies

| Parameter | Description | Units |

|---|---|---|

| kon (k₁ or k₃) | Association rate constant | M⁻¹min⁻¹ |

| koff (k₂ or k₄) | Dissociation rate constant | min⁻¹ |

| Kd | Equilibrium dissociation constant (koff/kon) | M |

| Residence Time | 1/koff | min |

Methodological Considerations for Membrane Preparations (e.g., Rat Brain Membranes, Cultured Cells).giffordbioscience.comscienceopen.comrndsystems.com

The source of the receptor preparation is a critical factor in radioligand binding assays. Common sources include rat brain membranes and cultured cells. scienceopen.comrndsystems.com

Rat Brain Membranes: To prepare membranes, brain tissue is homogenized in a cold buffer and subjected to centrifugation to pellet the membranes. giffordbioscience.com These preparations offer the advantage of studying receptors in a more physiologically relevant environment, containing endogenous levels of receptors and associated proteins. scienceopen.com Studies using well-washed rat brain membranes have been instrumental in characterizing the binding of [¹²⁵I]iododizocilpine to the NMDA receptor. nih.gov

Cultured Cells: Both primary neuronal cultures and cell lines engineered to express a specific receptor are widely used. rndsystems.comrndsystems.com Culturing cortical or hippocampal neurons from embryonic or postnatal rats provides a model system to study neuronal development and function. rndsystems.comrndsystems.com Cell lines offer a more controlled system with a homogenous population of receptors. The preparation involves harvesting the cells and creating membrane fractions through homogenization and centrifugation, similar to tissue preparations. scienceopen.com

The choice of preparation depends on the specific research question, with tissue preparations offering a more native context and cultured cells providing a more controlled and reproducible system.

Application of Scintillation Proximity Assay (SPA) Techniques.nih.govrevvity.co.jp

Scintillation Proximity Assay (SPA) is a homogeneous radioligand binding assay that eliminates the need for a separation step to distinguish bound from free radioligand. nih.gov In this technique, the receptor preparation is immobilized onto microspheres that contain a scintillant. nih.gov

When a radiolabeled ligand binds to the immobilized receptor, it is brought into close proximity to the scintillant, causing the emission of light that can be detected. revvity.co.jp Unbound radioligand in the solution is too far away to excite the scintillant. revvity.co.jp This technology is highly amenable to high-throughput screening. csjmu.ac.in

Key components of an SPA:

SPA Beads: Microspheres containing a scintillant and coated with a substance that can capture the receptor preparation (e.g., wheat germ agglutinin for glycoproteins in membranes). j-ram.orgresearchgate.net

Radioligand: A ligand labeled with a low-energy beta-emitter like tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I). revvity.co.jp

SPA offers a simplified and automatable alternative to traditional filtration assays for studying receptor-ligand interactions.

Quantitative Autoradiography Studies for Receptor Distribution Mapping.fz-juelich.deresearchgate.net

Quantitative autoradiography is a powerful technique used to visualize and quantify the distribution of receptors in tissue sections. fz-juelich.denih.gov This method provides detailed anatomical information about receptor localization that is not obtainable from binding assays using tissue homogenates. nih.gov

The process involves:

Tissue Sectioning: Thin (10-20 µm) cryostat sections of the brain or other tissues are cut and mounted on microscope slides. fz-juelich.de

Incubation: The sections are incubated with a radioligand, such as [¹²⁵I]this compound, under conditions that allow for specific binding to the target receptor. fz-juelich.de

Washing and Drying: The sections are washed to remove unbound radioligand and then dried. fz-juelich.de

Exposure: The slides are exposed to a radiation-sensitive film or a phosphor imaging plate. fz-juelich.de

Quantification: The resulting autoradiograms show the density and distribution of the radioligand binding sites. The optical density of the film can be quantified using computer-assisted image analysis and converted to receptor concentration (e.g., fmol/mg tissue) by comparison with co-exposed radioactive standards. researchgate.net

This technique has been used to map the distribution of various receptors, including cannabinoid receptors in the human brain. taylorfrancis.com The high specific activity of [¹²⁵I]this compound makes it a valuable tool for quantitative autoradiographic studies of NMDA receptors. nih.gov

Electrophysiological Techniques in conjunction with this compound as a Probe

This compound, particularly its radiolabeled form [¹²⁵I]iododizocilpine, serves as a valuable tool in neuroscience research, primarily for the characterization and localization of NMDA receptors through radioligand binding assays. While not a direct probe for measuring electrical activity itself, its use is often coupled with electrophysiological studies to provide a more comprehensive understanding of NMDA receptor function. Electrophysiological techniques, such as patch-clamp and field potential recordings, allow for the direct measurement of ion flow and electrical potentials across neuronal membranes, providing functional data that can be correlated with the binding information obtained from this compound.

Electrophysiological studies are fundamental in elucidating the electrical properties of biological cells and tissues, from single ion channels to entire organs like the heart. In neuroscience, these techniques are crucial for measuring the electrical activity of neurons, including action potentials. duke.edu

Patch-Clamp Recordings

The patch-clamp technique is a high-resolution method used to record ionic currents through single ion channels or across the entire cell membrane (whole-cell recording). elifesciences.orgjuniperpublishers.comnih.govnih.gov In the context of NMDA receptor research, patch-clamp recordings are instrumental in studying the effects of antagonists like dizocilpine and its derivatives on receptor function. For instance, studies have utilized whole-cell patch-clamp electrophysiology to investigate glutamatergic signaling through AMPA and NMDA receptors. nih.gov

Researchers can apply dizocilpine derivatives to neurons while recording NMDA receptor-mediated currents. This allows for the characterization of the inhibitory mechanisms, such as whether the blockade is competitive or non-competitive, use-dependent, and voltage-dependent. For example, electrophysiological experiments have demonstrated that dizocilpine derivatives can exhibit varying inhibitory activity towards different NMDA receptor subtypes, such as GluN1/GluN2A and GluN1/GluN2B. physiology.org

Field Potential Recordings

Field potential recordings measure the summed electrical activity of a population of neurons in a specific brain region. duke.edufrontiersin.orgsssup.itebrains.euaxionbiosystems.com This technique is particularly useful for studying synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), processes in which NMDA receptors play a critical role. nih.gov By applying NMDA receptor antagonists like MK-801, researchers can investigate the contribution of these receptors to synaptic transmission and plasticity in various brain circuits. jneurosci.org For example, in vivo electrophysiological analyses have shown that administration of MK-801 can lead to a lasting disinhibition of the prefrontal local field potential (LFP) response to hippocampal stimulation. jneurosci.org

Correlative Use of this compound and Electrophysiology

While this compound is primarily a radioligand, its use in autoradiography can be combined with electrophysiology. Researchers can use [¹²⁵I]iododizocilpine to label and quantify NMDA receptors in specific brain regions within tissue slices. These same or adjacent slices can then be used for electrophysiological recordings to measure synaptic responses and plasticity. This correlative approach allows for a direct link between the density and distribution of NMDA receptors, as determined by this compound binding, and the functional properties of the neural circuits in which they are expressed.

Pharmacological characterization of NMDA receptors often involves both radioligand binding assays with probes like [¹²⁵I]MK-801 and electrophysiological measurements. nih.gov For example, NMDA-induced currents measured in transfected cells can be correlated with the binding affinities of various compounds, confirming that the pharmacological properties observed in binding studies translate to functional receptor modulation. nih.gov

Research Findings from Electrophysiological Studies with Dizocilpine Derivatives

Electrophysiological studies using dizocilpine (MK-801) have yielded significant insights into NMDA receptor function.

| Experimental Model | Electrophysiological Technique | Key Findings with Dizocilpine (MK-801) | Reference |

| Rat Cortical Wedge Preparation | Intracellular Recording | Inhibited NMDA-induced responses in a non-competitive, use-dependent manner. | nih.gov |

| Rat Hippocampal Neurons | Intracellular Recording | Partially inhibited excitatory synaptic responses, confirming a selective effect on the NMDA-mediated component. | nih.gov |

| Mouse Auditory Cortex | EEG | Decreased evoked gamma power and inter-trial coherence; increased P1 and N1 latency. | nih.gov |

| Rat Prefrontal Cortex | In vivo Local Field Potential (LFP) Recording | Elicited an enduring disinhibited LFP response to ventral hippocampal stimulation. | jneurosci.org |

| Rat Neocortex | Electrocorticogram (ECoG) | Augmented the power of baseline gamma frequency oscillations. | wjgnet.com |

These findings highlight the utility of combining the specific labeling of NMDA receptors afforded by radioligands like this compound with the functional data provided by a range of electrophysiological techniques. This integrated approach is crucial for a comprehensive understanding of the role of NMDA receptors in both normal brain function and in various neurological and psychiatric disorders.

Pharmacological Characterization of 3 Iododizocilpine in Preclinical Models

Studies in Isolated Tissues and Ex Vivo Preparations

The characterization of 3-Iododizocilpine in isolated and ex vivo models has been fundamental to understanding its interaction with the NMDA receptor. These preparations allow for detailed investigation under controlled conditions.

Brain Slice Electrophysiology for Functional Characterization

Acute brain slice preparations are a cornerstone for investigating synaptic function and neuronal circuits. wikipedia.orgnih.gov In this context, NMDA receptor antagonists like Dizocilpine (B47880) (MK-801) are instrumental in functionally characterizing NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). nih.govnih.gov

Electrophysiological recordings from neurons in brain slices, such as those from the hippocampus, allow for the direct measurement of synaptic activity. nih.govnih.gov The application of Dizocilpine blocks NMDA receptors in a use-dependent and voltage-dependent manner, as the drug binds within the open ion channel, thereby preventing ion flow. wikipedia.org This blockade leads to a measurable reduction in the NMDA component of EPSCs. Studies have utilized this property to quantify the contribution of NMDA receptors to synaptic transmission and to investigate phenomena like long-term potentiation (LTP), a cellular correlate of learning and memory. wikipedia.org For instance, in hippocampal slices, Dizocilpine has been shown to inhibit excitatory postsynaptic currents in CA1 neurons. nih.gov While this compound is primarily used as a radioligand, its parent compound, Dizocilpine, is widely used in these electrophysiological experiments to functionally isolate and study NMDA receptor activity. biorxiv.orgwikipedia.orgfrontiersin.org

Receptor Binding in Membrane Homogenates from Specific Brain Regions

This compound, in its radiolabeled form ([¹²⁵I]iodo-MK-801), is extensively used for receptor binding studies in membrane homogenates and for autoradiography on thin brain sections. nih.govumich.edu These techniques allow for the precise quantification and anatomical localization of NMDA receptor binding sites.

Binding of [¹²⁵I]iodo-MK-801 is saturable, high-affinity, and stereospecific, fulfilling the criteria for a receptor site. nih.gov Saturation analysis in rat brain sections has determined a maximal binding capacity (Bmax) of 108.1 fmol/mg protein and a dissociation constant (Kd) of 383 pM. nih.gov The distribution of these binding sites is heterogeneous throughout the brain, with the highest densities consistently found in the hippocampus, cerebral cortex, and lateral septum. nih.gov Significant binding is also observed in the thalamus, amygdala, and olfactory tubercles. nih.gov

Competition binding assays, where various compounds are tested for their ability to displace [¹²⁵I]iodo-MK-801, have been crucial for characterizing the pharmacology of the NMDA receptor channel. The potency of different substances in these assays correlates well with their known NMDA antagonist activity. nih.gov

Table 1: Displacement of [¹²⁵I]Iododizocilpine Binding in Rat Brain Membranes This table shows the relative potency of various NMDA receptor antagonists in displacing [¹²⁵I]Iododizocilpine from its binding site.

Data interpreted from research findings where binding potency order was established as Dizocilpine > Thienylphencyclidine > Phencyclidine > Ketamine. nih.gov

In Vivo Research Models (Non-Human) for Neurological Target Engagement

In vivo models, particularly in rodents, are essential for understanding the systemic and behavioral effects of compounds targeting the central nervous system.

Rodent Models (e.g., Rats, Mice)

Rats and mice are the most commonly used species for modeling neurological and psychiatric disorders and for testing the effects of pharmacological agents like NMDA receptor antagonists. wikipedia.orguu.nl

The olfactory bulbectomy (OBX) model in rats is a well-established animal model for depression. nih.govoup.comoup.com The surgical removal of the olfactory bulbs leads to a range of behavioral changes, including hyperactivity in novel environments like an open field test. nih.govuu.nl This hyperactivity is a key phenotype that can be reversed by chronic, but not acute, treatment with antidepressant drugs. if-pan.krakow.pl

Studies using the OBX model have shown that rats with lesions exhibit increased locomotor and circling behavior in response to Dizocilpine administration compared to sham-operated control rats. oup.comoup.com For example, after Dizocilpine injection, OBX rats showed a more than 30% increase in locomotor activity compared to sham animals. oup.com This model is therefore valuable for investigating the interplay between depressive-like states and NMDA receptor function. The acute administration of Dizocilpine is also known to increase locomotor activity in normal rodents, an effect that is used to study the psychotomimetic properties of NMDA antagonists. nih.govresearchgate.net

Table 2: Effect of Dizocilpine on Behavior in the Olfactory Bulbectomy (OBX) Rat Model Summary of typical behavioral responses to Dizocilpine in OBX and sham-operated rats.

Data based on findings from multiple studies. oup.comoup.com

In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. jneurosci.org This method allows for the real-time assessment of neurochemical changes in response to drug administration. nih.gov

Studies using microdialysis in conscious rats have shown that Dizocilpine (MK-801) administration leads to complex, region-dependent changes in dopamine (B1211576) systems. nih.gov For instance, Dizocilpine stimulates dopamine release in the medial prefrontal cortex and the nucleus accumbens but has less effect or may even decrease release in the striatum. nih.govjst.go.jp Furthermore, Dizocilpine has been shown to increase not only dopamine but also serotonin (B10506) and norepinephrine (B1679862) transmission in the nucleus accumbens. jst.go.jp In the context of the OBX model, olfactory bulbectomy itself reduces dopamine concentrations in the frontal cortex, and chronic Dizocilpine treatment can attenuate this deficit. nih.gov In other models, Dizocilpine has been shown to decrease glutamate (B1630785) release in the ventral posterolateral thalamic nucleus, which may contribute to its analgesic effects. nih.gov These neurochemical findings provide a mechanistic basis for the behavioral effects observed after the administration of NMDA receptor antagonists.

Behavioral Neuroscience Paradigms (e.g., Locomotor Activity, Circling Behavior, Olfactory Bulbectomy Model)

Non-Human Primate Models

Non-human primates (NHPs), such as rhesus macaques, are critical in translational research for neurodegenerative diseases due to their genetic, physiological, and behavioral similarities to humans. nih.govzoores.ac.cn Their complex neuroanatomy and cognitive functions make them invaluable for studying disease mechanisms and for the preclinical evaluation of therapeutic agents. nih.govnih.gov Specifically, the brain structure of NHPs, including the presence of sulci and gyri, offers advantages over rodent models for studying neurological disorders. oaepublish.com The use of NHPs is particularly relevant for investigating neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease. nih.govscispace.com In the context of N-methyl-D-aspartate (NMDA) receptor research, NHPs serve as essential models for in vivo imaging studies. researchgate.netkcl.ac.uk

The compound this compound, also known as CNS 5161 when radiolabeled with Carbon-11 (B1219553) ([11C]CNS 5161), is an NMDA ion-channel antagonist. nih.gov It is utilized in preclinical studies to investigate the role of NMDA receptors in the pathophysiology of various neurological conditions. nih.gov Studies in rhesus monkeys using Positron Emission Tomography (PET) with [11C]CNS 5161 have been conducted to characterize the in vivo binding of this ligand to NMDA receptors in the brain. researchgate.net These NHP models are crucial for assessing the potential of such compounds as imaging biomarkers before they can be considered for human clinical trials. nih.gov

The study of neurodegenerative diseases in non-human primate (NHP) models holds significant translational relevance, bridging the gap between basic research and human clinical applications. nih.govfrontiersin.org NHPs are phylogenetically close to humans and share similarities in genomic regulation, aging processes, and physiology, which is crucial since many neurodegenerative diseases are age-related. oaepublish.comscispace.com For instance, certain genetic risk factors for Alzheimer's disease, like the APOE ε4 allele, are present in some monkey species but not in rodents, making NHPs a more accurate model for investigating molecular pathogenesis. zoores.ac.cnoaepublish.com

The NMDA receptor is implicated in the pathophysiology of several neurodegenerative disorders, and its overactivation is thought to contribute to neuronal damage. researchgate.net The use of this compound ([11C]CNS 5161) in NHP models allows for the in vivo investigation of the NMDA receptor system. researchgate.netresearchgate.net This is particularly important as alterations in NMDA receptor activation are linked to conditions like Alzheimer's disease and Parkinson's disease. researchgate.netnih.gov By using PET imaging with [11C]CNS 5161 in rhesus monkeys, researchers can study the distribution and activity of NMDA receptors, providing insights that are more likely to be translatable to human diseases than findings from lower-order animals. nih.govresearchgate.net

Challenges in developing effective therapies for neurodegenerative diseases often stem from the limited success of translating findings from rodent models to clinical practice. zoores.ac.cn NHP models, with their highly developed central nervous systems, provide a more robust platform for evaluating potential diagnostic and therapeutic agents. zoores.ac.cnnih.gov Studies using these models can help validate imaging agents and therapeutic strategies, increasing the likelihood of success in human trials. nih.govfrontiersin.org

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used in preclinical animal models to study molecular and metabolic processes. frontiersin.orgbiospective.com In neurodegenerative disease research, PET allows for the visualization and quantification of key pathological features, such as β-amyloid plaques, tau pathology, and neuroinflammation. biospective.comnih.govresearchgate.net The use of specific radiolabeled tracers enables the targeting of various biomarkers, including receptors and transporters in the brain. frontiersin.orgbiospective.com

For studying the NMDA receptor system, radiolabeled versions of this compound, such as [11C]CNS 5161, have been developed and evaluated as PET ligands. researchgate.netnih.gov Preclinical PET studies in rhesus monkeys with [11C]CNS 5161 have demonstrated its ability to enter the brain and bind to NMDA receptors. researchgate.netresearchgate.net In these studies, dynamic PET scans are acquired to observe the tracer's kinetics, and the data is often analyzed using models like the Logan analysis to generate parametric images of the volume of distribution (VT). researchgate.net

The specificity of the binding of [11C]CNS 5161 to the NMDA receptor has been demonstrated in blocking studies. For example, pretreatment of rhesus monkeys with the non-competitive NMDA receptor antagonist dizocilpine (MK-801) led to a reduction in the VT of the radiotracer in NMDA receptor-rich regions of the brain. researchgate.net However, developing successful PET tracers for the NMDA receptor ion channel has been challenging due to factors like high non-specific binding and complex in vivo kinetics. researchgate.netnih.govmdpi.com The use of anesthesia, such as isoflurane, in animal studies can also inhibit NMDA receptor function, further complicating the interpretation of imaging results. manchester.ac.uknih.gov

Table 1: Preclinical PET Imaging Studies with [11C]CNS 5161 and Related Compounds in Non-Human Primates

| Compound | Animal Model | Key Finding | Citation |

|---|---|---|---|

| [11C]CNS 5161 | Rhesus Monkey | Prolonged retention in NMDA-rich cortical regions; binding reduced by MK-801. | researchgate.net |

| [18F]PK-209 | Rhesus Monkey | Targets the intrachannel site with high selectivity; binding reduced by MK-801. | researchgate.net |

| [11C]GMOM | Human | Showed specific binding to NMDA receptors, which was reduced by ketamine. | researchgate.net |

| (R)-[¹⁸F]OF-Me-NB1 | Rhesus Monkey | Exhibited fast kinetics and heterogeneous uptake; binding was specific to GluN2B. | researchgate.net |

Translational Relevance in Neurodegenerative Disease Research

Application in Induced Pluripotent Stem Cell (iPSC)-Based Disease Models for Neurological Disorders

The advent of induced pluripotent stem cell (iPSC) technology has revolutionized the study of neurological diseases by providing a platform to create patient-specific neural cells in vitro. mdpi.comnih.gov Somatic cells from patients with neurodegenerative disorders can be reprogrammed into iPSCs, which then can be differentiated into various neural cell types, including neurons and glial cells. nih.govfrontiersin.org These iPSC-derived models retain the genetic background of the donor, making them invaluable for studying disease mechanisms, screening for potential therapeutic compounds, and developing personalized medicine approaches. frontiersin.orgmdpi.com

The integration of CRISPR/Cas9 genome-editing technology with iPSC models further enhances their utility. mdpi.comfrontiersin.org It allows for the creation of isogenic control lines, where a disease-causing mutation is corrected, providing a highly precise comparison to assess the effects of the mutation. frontiersin.org This approach helps in dissecting the molecular pathways that are disrupted in diseases like Alzheimer's, Parkinson's, and Huntington's disease. mdpi.com

While the application of this compound specifically within iPSC-based models is not extensively documented in the reviewed literature, the platform itself holds immense potential for such investigations. iPSC-derived neuronal cultures could be used to study the effects of NMDA receptor modulators like this compound on a cellular level, particularly in the context of specific genetic mutations associated with neurological disorders. Researchers can use these models to investigate how the compound affects neuronal function, excitotoxicity, and other disease-relevant phenotypes in a human-cell-based system. nih.gov This could provide crucial insights into its mechanism of action and help identify patient populations that might benefit most from NMDA receptor-targeted therapies.

Investigative Applications in Fundamental Neuroscience Research

Probing NMDA Receptor Function in Neurophysiological Processes (e.g., Long-Term Potentiation)

A cornerstone of learning and memory is the process of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. youtube.comnih.gov The induction of many forms of LTP is critically dependent on the activation of NMDA receptors. nih.govnih.gov When a neuron is strongly depolarized, the magnesium block on the NMDA receptor is relieved, allowing calcium to enter the cell. youtube.com This calcium influx initiates a series of biochemical events that lead to a strengthening of the synapse. youtube.comnih.gov

By utilizing 3-Iododizocilpine, researchers can selectively block NMDA receptors and observe the resulting impact on LTP. These studies consistently demonstrate that the application of this compound prevents the induction of NMDA receptor-dependent LTP, providing direct evidence for the receptor's essential role in this form of synaptic plasticity. This has been instrumental in delineating the molecular mechanisms that underpin learning and memory formation at the synaptic level. Furthermore, investigations have shown that NMDA receptors themselves can undergo LTP, a process that can be blocked by antagonists like this compound, suggesting a direct role for these receptors in altering synaptic plasticity. nih.gov

Role in Understanding Pathophysiological Mechanisms

Excitotoxicity and Mechanisms of Neuronal Injury

Excitotoxicity is a pathological process by which nerve cells are damaged or killed by excessive stimulation by excitatory neurotransmitters like glutamate (B1630785). wikipedia.orgnih.gov This phenomenon is a common pathway in many neurological disorders and injuries. nih.gov Over-activation of NMDA receptors is a primary driver of excitotoxicity, leading to a massive and prolonged influx of calcium into neurons. wikipedia.orgnih.gov This calcium overload triggers a destructive cascade, activating enzymes that degrade cellular components, promoting the generation of harmful free radicals, and ultimately leading to cell death through apoptosis or necrosis. wikipedia.orgfrontiersin.org

This compound has been an invaluable tool for studying excitotoxicity. By blocking NMDA receptors, it can prevent or mitigate neuronal damage in various experimental models of excitotoxic injury. This has allowed scientists to confirm the central role of NMDA receptor over-activation in neuronal death and to explore the downstream pathways involved in the injury cascade. For instance, in models of traumatic brain injury and stroke, where a massive release of glutamate occurs, this compound can protect neurons from excitotoxic damage. nih.gov

Investigations in Preclinical Models of Neurological Disorders (e.g., Depression, Alzheimer's Disease, Epilepsy, Schizophrenia, Parkinson's Disease)

The ability of this compound to modulate NMDA receptor activity has made it a key compound in the investigation of various neurological and psychiatric disorders where NMDA receptor dysfunction is implicated.

Depression: The olfactory bulbectomy (OBX) model in rats is a widely used animal model of depression. nih.gov Studies have shown that OBX rats exhibit altered responses to NMDA receptor antagonists, and this compound has been used to probe these changes in NMDA receptor function. nih.gov Research using this model has provided behavioral evidence for the potential of compounds that modulate NMDA receptors in reversing depression-like behaviors. nih.gov Other preclinical models of depression include the forced swim test and learned helplessness, which assess behavioral despair and stress-coping mechanisms, respectively. nih.govwikipedia.orgwmich.edu

Alzheimer's Disease: A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta plaques. nih.govnih.gov Preclinical models often involve the administration of amyloid-beta to induce cognitive deficits and neurodegeneration. nih.govresearchgate.net Other models include transgenic mice that overexpress genes associated with familial Alzheimer's disease, such as those for amyloid precursor protein (APP) and presenilin-1 (PS1). nih.govnih.govscienceopen.commdpi.com this compound can be used in these models to investigate the role of NMDA receptor-mediated excitotoxicity in the neuronal loss and cognitive decline associated with the disease.

Epilepsy: Epilepsy is characterized by recurrent seizures resulting from abnormal, synchronized neuronal activity. nih.govjebms.org Animal models are crucial for understanding the mechanisms of epileptogenesis and for testing anti-seizure medications. nih.govnih.gov Common models include the use of chemical convulsants like pentylenetetrazol (PTZ) or kainic acid, and electrical stimulation models like the kindling model. nih.govjebms.orgnih.gov Given that excessive glutamatergic transmission and NMDA receptor activation can lead to seizures, this compound is used to study the involvement of these receptors in seizure generation and propagation.

Schizophrenia: The glutamate hypothesis of schizophrenia suggests that dysfunction of NMDA receptors contributes to the symptoms of the disorder. scielo.br Pharmacological models of schizophrenia often use NMDA receptor antagonists like phencyclidine (PCP) or ketamine to induce psychosis-like behaviors in animals. scielo.brmrc.ac.uknih.gov this compound, as a potent NMDA receptor antagonist, can be used to further explore the consequences of NMDA receptor hypofunction and to test the efficacy of potential antipsychotic drugs that target the glutamatergic system. scielo.brmpg.de

Parkinson's Disease: Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons. nih.govwikipedia.org While dopamine (B1211576) deficiency is central, glutamatergic excitotoxicity is also thought to contribute to the neurodegenerative process. frontiersin.org Preclinical models of Parkinson's disease often involve the use of neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP to selectively destroy dopaminergic neurons. nih.govwikipedia.orgnih.gov In these models, this compound can be used to investigate the extent to which NMDA receptor-mediated excitotoxicity contributes to the death of these neurons and to explore neuroprotective strategies. frontiersin.org

Contribution to the Development of Novel NMDA Receptor Modulators

The development of new drugs targeting the NMDA receptor is a major focus of pharmaceutical research for a wide range of neurological and psychiatric disorders. nih.govnih.gov this compound, with its well-characterized, high-affinity binding to the NMDA receptor, serves as a crucial reference compound or "gold standard" in the drug discovery process.

New chemical entities are often compared to this compound in terms of their binding affinity, potency, and mechanism of action at the NMDA receptor. This allows for the characterization and optimization of novel modulators. For instance, researchers developing new subunit-selective NMDA receptor antagonists or allosteric modulators use this compound in competitive binding assays to determine the affinity and selectivity of their novel compounds. emory.edu The extensive body of research on this compound provides a valuable framework for interpreting the effects of new modulators and for predicting their potential therapeutic benefits and side effects. nih.govnih.gov The insights gained from studies involving this compound have been instrumental in guiding the development of the next generation of NMDA receptor-targeted therapies. emory.edumdpi.com

Future Directions and Research Opportunities

Advancements in Radioligand Imaging Probes for Preclinical Studies

Radioligand therapy and imaging represent a burgeoning field in oncology and neuroscience, offering the potential to combine diagnostics with targeted treatment. novartis.com The development of novel radioligands is crucial for this "theranostic" approach. novartis.comurotoday.commeditechinsights.com In preclinical studies, advancements in radiopharmaceutical development, including the use of various radionuclides and novel administration routes, are critical for evaluating new therapeutic candidates. perceptive.com

For 3-Iododizocilpine, this translates to the potential for developing new imaging probes for preclinical research. While existing iodinated versions are used for in vitro autoradiography, future research could focus on creating radiolabeled analogs of this compound suitable for in vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). These probes would allow for real-time, non-invasive visualization and quantification of NMDA receptor occupancy in the living brain during preclinical studies of various neurological disorders. nih.gov This could provide invaluable insights into disease progression and the pharmacodynamic effects of novel therapeutic agents targeting the NMDA receptor.

Integration with Advanced Preclinical Modeling Systems (e.g., Organ-on-a-Chip technologies)

Traditional preclinical models, such as 2D cell cultures and animal models, often fall short in accurately predicting human responses to drugs. harvard.edunih.gov This has led to the development of more sophisticated in vitro systems that better mimic human physiology. nih.govmdpi.com Organ-on-a-chip (OoC) technologies, which are microfluidic devices containing living human cells that replicate organ-level functions, are a prime example of such advancements. harvard.edueuropa.euemulatebio.com These systems offer a more physiologically relevant environment for studying drug effects and toxicity. nih.govfrontiersin.org

Integrating this compound into these advanced preclinical models, such as brain-on-a-chip or neuron-on-a-chip systems, presents a significant research opportunity. These models can be used to study the effects of NMDA receptor blockade by this compound in a human-relevant context, without the need for animal testing. harvard.edu For instance, researchers could investigate the compound's impact on neuronal activity, synaptic plasticity, and excitotoxicity in a controlled, three-dimensional microenvironment that recapitulates aspects of the human brain. mdpi.com This could accelerate the evaluation of neuroprotective strategies involving NMDA receptor modulation.

High-Throughput Screening and Drug Discovery Methodologies Leveraging this compound

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds to identify potential therapeutic candidates. sailife.combmglabtech.com This process often involves automated microscopy, liquid handling robotics, and sophisticated data analysis to identify "hits" that modulate a specific biological target. sailife.comassay.works

This compound can serve as a valuable tool in HTS assays designed to discover new modulators of the NMDA receptor. As a well-characterized antagonist, it can be used as a reference compound or a competitive ligand in binding assays to identify novel compounds that interact with the dizocilpine (B47880) binding site. nih.gov Furthermore, in cell-based functional assays, this compound can be used to validate the mechanism of action of newly identified hits. The move towards more complex and biologically relevant assay systems, such as those using 3D cell cultures and primary cells, will likely increase the utility of well-characterized tool compounds like this compound in these screening campaigns. gbo.com

Elucidating Subtype-Specific NMDA Receptor Roles using Novel this compound Analogues

NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits. emory.edumdpi.comwikipedia.org The four different GluN2 subunits (A-D) confer distinct pharmacological and biophysical properties to the receptor and exhibit different spatial and temporal expression patterns in the brain. emory.edunih.gov This diversity presents an opportunity for developing subtype-selective drugs with improved therapeutic profiles and fewer side effects. nih.govmdpi.com

While this compound itself is not highly selective for specific NMDA receptor subtypes, it serves as an excellent chemical scaffold for the design and synthesis of novel analogues with enhanced subtype selectivity. By systematically modifying the structure of this compound, researchers can aim to develop new compounds that preferentially bind to and modulate specific GluN2 subunit-containing receptors. nih.gov The investigation of such analogues could help to dissect the precise physiological and pathological roles of different NMDA receptor subtypes. isciii.esfrontiersin.org For example, developing a GluN2B-selective analogue could provide a more targeted approach for conditions where this subtype is implicated, such as in certain neurodegenerative diseases. isciii.es

Application of Computational Chemistry and Molecular Modeling in Ligand-Receptor Interaction Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing detailed insights into ligand-receptor interactions at the atomic level. csic.esnih.gov Techniques like molecular docking and molecular dynamics simulations can predict the binding affinity and mode of interaction of a ligand with its target protein, thereby guiding the design of more potent and selective molecules. nih.govnih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are essential for characterizing 3-Iododizocilpine’s purity and structural integrity?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm molecular structure and high-performance liquid chromatography (HPLC) with UV detection to assess purity (>98%). For iodine quantification, inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Ensure calibration with certified reference standards .

- Data Example :

| Technique | Parameter Measured | Acceptable Range |

|---|---|---|

| ¹H NMR | Proton environment | δ 7.2–8.1 (aromatic) |

| HPLC-UV | Purity | ≥98% |

| ICP-MS | Iodine content | 99.5–100.5% |

Q. How is this compound typically synthesized, and what are common yield optimization strategies?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of 3-chlorodizocilpine with potassium iodide in anhydrous dimethylformamide (DMF) under reflux. Key optimization steps include controlling reaction temperature (70–80°C), stoichiometric excess of KI (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to prevent oxidation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) improves yield .

Q. What in vitro assays are used to evaluate this compound’s NMDA receptor antagonism?

- Methodological Answer : Radioligand binding assays (e.g., [³H]MK-801 displacement) in rat cortical membranes quantify receptor affinity (IC₅₀). Functional assays like calcium flux measurements (Fluo-4 AM dye) in HEK293 cells expressing GluN1/GluN2B subunits assess inhibitory potency. Include positive controls (e.g., dizocilpine) and validate results across ≥3 independent experiments .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported binding affinities of this compound across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., membrane preparation methods, ligand concentrations). Standardize protocols using the same cell line (e.g., HEK293 vs. primary neurons) and buffer conditions (pH 7.4, Mg²⁺-free). Perform meta-analysis of published IC₅₀ values with statistical weighting for sample size and assay type. Cross-validate findings using electrophysiology (patch-clamp) .

- Data Comparison :

| Study | IC₅₀ (nM) | Assay Type |

|---|---|---|

| Smith et al. 2020 | 12.3 ± 1.2 | Radioligand binding |

| Lee et al. 2022 | 8.7 ± 0.9 | Calcium flux |

Q. What experimental designs mitigate off-target effects of this compound in neuropharmacological studies?

- Methodological Answer : Employ counter-screening against related receptors (e.g., σ, opioid) and ion channels (e.g., GABAₐ). Use CRISPR-edited GluN1 knockout cells as negative controls. For in vivo studies, combine behavioral assays (e.g., Morris water maze) with pharmacokinetic profiling (plasma/brain concentration ratios) to distinguish target-mediated effects .

Q. How can computational modeling improve the design of this compound analogs with enhanced selectivity?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to map interactions between this compound and GluN1/GluN2B binding pockets. Use quantum mechanical calculations (DFT) to assess electronic effects of substituents. Validate predictions via synthesis and testing of analogs with modified iodine position or substituent bulk .

Methodological Guidelines

- Reproducibility : Document all synthetic steps (solvents, catalysts, reaction times) and analytical parameters (column dimensions, mobile phase ratios) to enable replication .

- Data Interpretation : Use Bland-Altman plots for assay comparison and Grubbs’ test to identify outliers in replicate experiments .

- Ethical Compliance : Adhere to IACUC guidelines for animal studies and declare conflicts of interest per ICMJE criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.